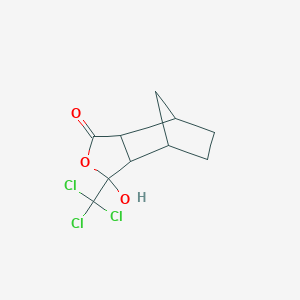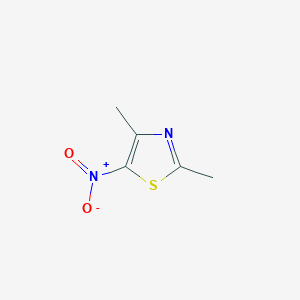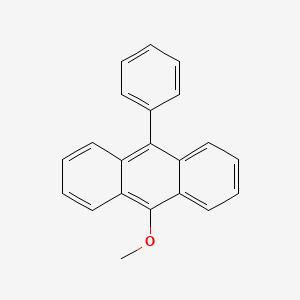
Copper--neodymium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–neodymium (1/1) is a compound formed by the combination of copper and neodymium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Copper and neodymium are both metals with distinct characteristics; copper is known for its excellent electrical and thermal conductivity, while neodymium is a rare earth element with strong magnetic properties.
Vorbereitungsmethoden
The synthesis of copper–neodymium (1/1) can be achieved through various methods. One common approach is the co-precipitation method, where copper and neodymium salts are dissolved in a suitable solvent and then precipitated together by adding a precipitating agent . Another method involves the use of metal-organic frameworks, where copper and neodymium are incorporated into a framework structure through a series of chemical reactions . Industrial production methods may involve high-temperature reduction processes or electrochemical deposition techniques to achieve the desired compound.
Analyse Chemischer Reaktionen
Copper–neodymium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxygen to form oxides of copper and neodymium . Reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide to convert the compound back to its metallic form. Substitution reactions can occur when copper–neodymium (1/1) reacts with other metal salts, leading to the formation of new compounds. Common reagents used in these reactions include acids, bases, and other metal salts .
Wissenschaftliche Forschungsanwendungen
Copper–neodymium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various chemical reactions due to its unique electronic properties . In biology, the compound is studied for its potential use in medical imaging and drug delivery systems . In the field of medicine, copper–neodymium (1/1) is being explored for its antimicrobial properties and its ability to enhance the effectiveness of certain drugs . Industrial applications include its use in the production of high-strength magnets, electronic components, and advanced materials .
Wirkmechanismus
The mechanism of action of copper–neodymium (1/1) involves its interaction with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as either electron donors or acceptors . This property allows the compound to influence various biochemical processes, including oxidative stress and cellular respiration. Neodymium, on the other hand, interacts with magnetic fields and can affect the behavior of magnetic materials at the molecular level . The combined effects of copper and neodymium in the compound result in unique properties that can be harnessed for various applications.
Vergleich Mit ähnlichen Verbindungen
Copper–neodymium (1/1) can be compared with other similar compounds, such as copper–iron and copper–nickel compounds. While copper–iron compounds are known for their catalytic properties and are widely used in industrial processes, copper–neodymium (1/1) offers the added advantage of strong magnetic properties due to the presence of neodymium . Copper–nickel compounds, on the other hand, are known for their corrosion resistance and are commonly used in marine applications
Eigenschaften
CAS-Nummer |
12019-05-5 |
|---|---|
Molekularformel |
CuNd |
Molekulargewicht |
207.79 g/mol |
IUPAC-Name |
copper;neodymium |
InChI |
InChI=1S/Cu.Nd |
InChI-Schlüssel |
XOYZEBISYWDKED-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


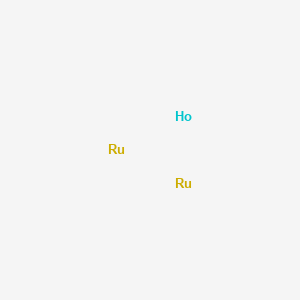



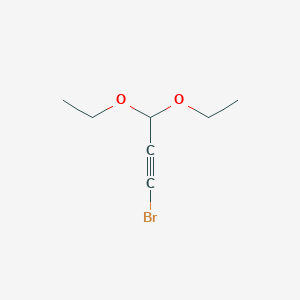

![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
